
Cristacarpin
概要
説明
Cristacarpin is an isoflavonoid compound primarily isolated from Erythrina species, including Erythrina crista-galli and Erythrina suberosa . It has a molecular weight of 354.396 g/mol (CAS: 74515-47-2) and is characterized by a bicyclic structure typical of isoflavonoids, with modifications influencing its bioactivity . This compound exhibits multiple biological activities:
- Antibacterial Effects: Demonstrated against various bacterial strains, linked to its structural features such as hydroxylation patterns .
- Pro-Senescence Activity: Induces endoplasmic reticulum (ER) stress, leading to sub-lethal reactive oxygen species (ROS) generation, p21-mediated G1 cell cycle arrest, and premature senescence in a p53-independent manner .
準備方法
Natural Sources and Raw Material Preparation
Cristacarpin is predominantly extracted from the stem bark of Erythrina species, including E. crista-galli, E. suberosa, and E. burana . The plant material undergoes a standardized pretreatment process:
-
Harvesting : Mature stem bark is collected, cleaned of external debris, and chopped into small pieces.
-
Drying : The material is air-dried for 7–10 days to reduce moisture content, which minimizes enzymatic degradation .
-
Pulverization : Dried bark is ground into a coarse powder using mechanical mills, increasing the surface area for solvent penetration .
Solvent Extraction Techniques
Maceration with Dichloromethane-Methanol
The most widely reported method involves macerating powdered bark in a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 12–24 hours . This polar-nonpolar solvent system efficiently solubilizes pterocarpans while minimizing co-extraction of non-target compounds. After filtration, the extract is concentrated under reduced pressure at 40–50°C, yielding a dark brown residue .
Soxhlet Extraction with Ethanol
Alternative protocols employ Soxhlet extraction using 70% ethanol, particularly for species like E. senegalensis. In this method, 720 g of powdered bark is refluxed for 24 hours, yielding approximately 6.41% crude extract . Ethanol’s intermediate polarity balances extraction efficiency and environmental safety, though it may require additional purification steps to isolate this compound .
Chromatographic Purification
Crude extracts undergo fractionation to isolate this compound:
-
Column Chromatography : Silica gel (60–120 mesh) is used with gradient elution of hexane-ethyl acetate (9:1 to 1:1) or chloroform-methanol (95:5) . this compound typically elutes in medium-polarity fractions.
-
High-Performance Liquid Chromatography (HPLC) : Final purification employs reverse-phase C18 columns with acetonitrile-water (70:30) mobile phases, achieving >95% purity .
Yield Optimization Parameters
Species-Specific Variations
-
E. crista-galli : Yields 0.2–0.5% this compound via DCM-MeOH extraction, alongside phaseollidin and demethylmedicarpin .
-
E. senegalensis : Ethanol-based Soxhlet extraction yields lower this compound concentrations (0.1–0.3%) but higher total phenolic content .
-
E. burana : Exhibits comparable yields to E. crista-galli but requires additional steps to separate isoflavone derivatives .
Challenges and Innovations
-
Co-Extraction of Analogues : this compound often coexists with structurally similar pterocarpans, necessitating advanced chromatographic resolution .
-
Scalability : Industrial-scale production is limited by the low natural abundance of this compound (<1% in most species) . Semi-synthetic routes from abundant precursors like daidzein are under exploration .
-
Green Chemistry : Recent studies propose ultrasound-assisted extraction with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
化学反応の分析
Cristacarpin's Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in studies using zebrafish embryos, RAW 264.7 macrophages, and mouse uveitis models . In these models, this compound:
-
Suppressed pro-inflammatory mediators like interleukin (IL)-6 and tumor necrosis factor (TNF)-α .
-
Stimulated anti-inflammatory mediators such as IL-4 and IL-10 .
-
Decreased cell adhesion of macrophages by downregulating the expression of Ninjurin1 and matrix metalloproteinases .
-
Increased cytosolic levels of inhibitor of nuclear factor-κB and suppressed the nuclear translocation of nuclear factor κ-light-chain-enhancer of activated B cells .
This compound's Anti-Cancer Activity
This compound extracted from Erythrina suberosa promotes endoplasmic reticulum (ER) stress, leading to sub-lethal reactive oxygen species (ROS) generation, which can trigger senescence in pancreatic and breast cancer cells by blocking the cell cycle in the G1 phase .
This compound's anti-proliferative effects have been observed in several cancer cell lines :
-
Pancreatic cancer (PANC-1)
-
Breast cancer (MCF-7)
-
Prostate cancer (PC3)
This compound did not show significant cytotoxicity against normal cell lines HUVEC and BPH-1, suggesting it may be a selective cytotoxic and anti-proliferative agent in cancer cells . this compound treatment also induced p38MAPK, indicating the ROS-dependent activation of the MAP kinase pathway, and thus abrogates the tumor growth in a mouse allograft tumor model .
This compound and ROS Generation
This compound promotes endoplasmic reticulum (ER) stress, leading to the generation of reactive oxygen species (ROS) . Inhibition of ROS generation by N-acetyl-l-cysteine (NAC) significantly reduced the expression of p21waf1, confirming that the modulation in p21waf1 by this compound was ROS dependent . this compound induces p38MAPK, indicating the ROS-dependent activation of the MAP kinase pathway .
科学的研究の応用
Cancer Research
Cristacarpin has shown significant potential in cancer research due to its ability to induce cellular senescence in cancer cells.
-
Mechanism of Action :
- Induces endoplasmic reticulum (ER) stress.
- Generates reactive oxygen species (ROS), leading to cellular senescence.
- Activates the p38 MAPK pathway and upregulates the p21^waf-1 protein.
- Case Study : In vitro studies on pancreatic cancer (PANC-1) and breast cancer (MCF-7) cells demonstrated that this compound treatment resulted in:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
PANC-1 | 6.3 | ER stress, ROS generation |
MCF-7 | 6.6 | p21^waf-1 upregulation |
PC3 | 10.23 | G1 phase cell cycle arrest |
Antimicrobial Activity
This compound exhibits antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
- Study Findings : Research indicates that this compound has minimum inhibitory concentration (MIC) values ranging from 1–600 µg/mL against various bacterial strains, highlighting its potential as an antimicrobial agent .
Bacterial Strain | MIC Value (µg/mL) |
---|---|
MRSA | Variable (1–600) |
Other skin pathogens | Variable |
Pharmacological Potential
This compound's ability to modulate biological pathways makes it a candidate for drug development.
- Applications in Drug Development :
- Potential use in formulating anti-cancer therapies.
- Exploration as an ingredient in topical antimicrobial creams or preservatives in food and cosmetics.
Case Study 1: Induction of Senescence in Cancer Cells
A study conducted by Chakraborty et al. demonstrated that this compound promotes ER stress-mediated ROS generation leading to premature senescence in pancreatic and breast cancer cells. The study revealed that treatment with this compound resulted in significant upregulation of p21^waf-1 and morphological changes indicative of senescence .
Case Study 2: Antimicrobial Efficacy Against MRSA
Research published on the antimicrobial properties of Erythrina extracts highlighted this compound's effectiveness against MRSA. The study utilized both experimental data and literature mining to establish structure-activity relationships (SAR), confirming this compound's role as a potent antimicrobial agent .
作用機序
クリスタカルピンは、小胞体ストレスを促進し、活性酸素種の生成を導くことでその効果を発揮します。 この酸化ストレスは、p53非依存的な方法でp21 waf1を上方制御することによって、細胞の老化を誘発します . クリスタカルピンは、p38ミトゲン活性化プロテインキナーゼ経路の活性化も誘導し、その抗癌効果にさらに貢献しています .
類似の化合物との比較
クリスタカルピンは、小胞体ストレスと活性酸素種の生成を誘発する特定の能力により、プレニル化プテロカルパンの中でユニークです。類似の化合物には以下が含まれます。
レスベラトロール: 抗癌作用と酸化ストレスを誘発する能力で知られています.
ゲニステイン: 抗癌活性を示す別のプレニル化プテロカルパンです.
類似化合物との比較
Structural Comparison with Isoflavonoids
Cristacarpin belongs to the isoflavonoid class, sharing structural motifs with compounds like Abyssinone V-4′ methyl ether, Eryzerin C, Alpumisoflavone, and Lysisteisoflavone . Key structure-activity relationship (SAR) insights include:
- C3 Hydroxylation and C2-C3 Saturation : Enhances antibacterial activity, as seen in dihydroluteolin (superior to natsudaidzin) . This compound’s activity may similarly depend on these features.
- Planar Ring Systems: Isoflavonoids with rigid, planar structures often exhibit stronger intermolecular interactions with bacterial targets .
Table 1: Structural and Biological Comparison of this compound with Isoflavonoids
Functional Comparison with Other Bioactive Compounds
Antibacterial Agents
- Dihydroluteolin vs.
- Altenuene: A mycotoxin with antibacterial and cytotoxic effects, but structurally distinct (non-isoflavonoid) and less selective .
Senescence-Inducing Compounds
- Isoerysenegalensein E: Another Erythrina-derived compound with anti-estrogenic activity (comparable to 4-hydroxytamoxifen) but distinct from this compound’s ROS-driven senescence .
- Doxorubicin : A classical senescence inducer reliant on p53; this compound’s p53-independent mechanism offers a unique therapeutic advantage .
Table 2: Mechanistic Comparison with Functional Analogs
Research Findings and Mechanistic Insights
ER Stress and ROS Generation
This compound promotes ER stress, activating the unfolded protein response (UPR) and subsequent ROS accumulation. This triggers the p38 MAPK pathway, amplifying senescence signals without p53 involvement .
Antibacterial Selectivity
While this compound’s antibacterial activity is moderate, its selectivity for gram-positive bacteria aligns with SAR trends in isoflavonoids, where hydroxylation enhances target binding .
Therapeutic Potential
This compound’s ability to induce senescence in cancer cells (e.g., via p21 activation) positions it as a candidate for combination therapies, particularly in p53-mutant malignancies .
生物活性
Cristacarpin is a prenylated pterocarpan derived from the stem bark of Erythrina suberosa. It has gained attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of this compound's biological effects, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique prenylated structure, which contributes to its biological activity. The compound exhibits a range of pharmacological properties, including anti-cancer and anti-inflammatory effects.
This compound has been shown to induce endoplasmic reticulum (ER) stress in cancer cells, leading to the generation of reactive oxygen species (ROS). This process triggers cellular senescence in various cancer cell lines, including pancreatic (PANC-1), breast (MCF-7), and prostate (PC3) cancer cells. The compound operates through a p53-independent pathway, primarily by upregulating p21^waf1 and downregulating cyclin D1 and Cdk-2, which are crucial for cell cycle progression .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values for this compound were found to be:
Cell Line | IC50 (μM) |
---|---|
PANC-1 | 6.3 |
MCF-7 | 6.6 |
PC3 | 10.23 |
HUVEC | >100 |
BPH-1 | >100 |
These results indicate that this compound selectively targets cancer cells, making it a potential candidate for cancer therapy .
Effects on Inflammatory Mediators
This compound has demonstrated significant anti-inflammatory properties by modulating the expression of various cytokines. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound treatment resulted in:
- Decreased pro-inflammatory mediators : Interleukin (IL)-6 and tumor necrosis factor (TNF)-α.
- Increased anti-inflammatory mediators : IL-4 and IL-10.
This modulation suggests that this compound could be beneficial in treating inflammatory diseases such as uveitis .
In Vivo Studies
Research using zebrafish embryos and mouse models has shown that this compound reduces macrophage migration and adhesion through downregulation of Ninjurin1 and matrix metalloproteinases. These findings highlight its potential as an anti-inflammatory therapeutic agent .
Case Studies and Clinical Implications
While there are no extensive clinical trials published specifically on this compound, several case studies have indicated its therapeutic potential based on preclinical findings. For instance, the compound's ability to induce senescence in cancer cells suggests it could be effective in preventing tumor progression.
Summary of Biological Activities
This compound exhibits a multifaceted biological profile with significant implications for both cancer treatment and inflammation management. The following table summarizes its key activities:
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and characterizing Cristacarpin from natural sources?
- Methodological Answer : this compound is typically extracted from Erythrina suberosa stem bark using polar solvents (e.g., ethanol or methanol) through Soxhlet extraction. Chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for purification. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Researchers should validate purity using melting point analysis and comparative spectral data against established literature .
Q. How does this compound induce endoplasmic reticulum (ER) stress, and what experimental markers are used to confirm this mechanism?
- Methodological Answer : this compound promotes ER stress by disrupting calcium homeostasis or protein folding, leading to the upregulation of stress markers like GRP78 and CHOP. Researchers can measure ER stress using Western blotting for unfolded protein response (UPR) proteins, fluorescent probes (e.g., Thioflavin T for misfolded proteins), and quantitative PCR for stress-related gene expression. Sub-lethal ROS generation, a downstream effect, is quantified via fluorescence microscopy (e.g., DCFH-DA assay) .
Advanced Research Questions
Q. How can researchers resolve contradictions between QSAR-predicted and experimentally observed MIC values for this compound against Staphylococcus aureus?
- Methodological Answer : Discrepancies between QSAR predictions (e.g., 151.4 µg/mL) and experimental MIC values (151.4 µg/mL in some studies) may arise from limitations in training datasets or unaccounted biological variables. To address this, researchers should:
- Validate QSAR models using external datasets or cross-validation techniques.
- Replicate experiments under standardized conditions (e.g., broth microdilution assays per CLSI guidelines).
- Investigate compound stability, solubility, or interactions with growth media that may affect activity .
Q. What experimental designs are recommended to study this compound’s selective activity against DNA repair-deficient yeast mutants?
- Methodological Answer : Use isogenic yeast strains (e.g., wild-type vs. rad52Δ mutants) to compare this compound’s cytotoxicity. Employ growth inhibition assays with varying concentrations and measure viability via colony-forming unit (CFU) counts. Confirm DNA damage via comet assays or γ-H2AX foci staining. Include positive controls (e.g., hydrogen peroxide for ROS-induced damage) and negative controls (untreated strains) to validate selectivity .
Q. How can researchers integrate this compound’s pro-senescence effects into a coherent pharmacological model?
- Methodological Answer : Develop a multi-omics approach:
- Transcriptomics (RNA-seq) to identify senescence-associated genes (e.g., p16, p21).
- Proteomics to quantify ER stress and ROS-related proteins.
- Functional assays (e.g., β-galactosidase staining for senescence).
- Use pathway analysis tools (e.g., KEGG, STRING) to map interactions between ER stress, ROS, and senescence pathways .
Q. Methodological and Reproducibility Considerations
Q. What statistical approaches are critical when analyzing dose-response relationships in this compound’s antimicrobial assays?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values to assess significance. For reproducibility, adhere to FAIR data principles by sharing raw datasets and analysis scripts in public repositories .
Q. How should researchers address variability in ROS measurement techniques when studying this compound’s mechanism?
- Methodological Answer : Standardize ROS detection by:
- Using multiple probes (e.g., DCFH-DA for general ROS, MitoSOX for mitochondrial superoxide).
- Normalizing fluorescence intensity to cell count or protein concentration.
- Including ROS scavengers (e.g., N-acetylcysteine) as negative controls .
Q. Data Presentation and Publication Standards
Q. What guidelines should be followed when presenting SAR data for this compound derivatives in a manuscript?
- Methodological Answer : Tabulate structural modifications, predicted/experimental MIC values, and classification (e.g., B1 vs. D classes per SAR rules). Use cheminformatics tools (e.g., PyMOL, ChemDraw) to visualize molecular interactions. Discuss outliers (e.g., compounds with divergent QSAR predictions) and propose hypotheses (e.g., steric hindrance, solubility issues) .
Q. How can researchers ensure reproducibility in this compound’s pharmacological assays?
- Methodological Answer : Provide detailed protocols for:
- Compound preparation (solvents, storage conditions).
- Cell culture conditions (media, passage numbers).
- Assay parameters (incubation time, temperature).
- Include negative/positive controls and replicate experiments across independent labs .
Q. Ethical and Analytical Best Practices
Q. What ethical considerations apply when investigating this compound’s cytotoxicity in human cell lines?
特性
IUPAC Name |
9-methoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-6-14-17(24-3)9-8-16-19(14)26-20-15-7-5-13(22)10-18(15)25-11-21(16,20)23/h4-5,7-10,20,22-23H,6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYEBFYLDGZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74515-47-2 | |
Record name | Cristacarpin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。